molecular formula C13H18O3 B189344 7-Hydroxy-7-phenylheptanoic acid CAS No. 122114-99-2

7-Hydroxy-7-phenylheptanoic acid

Cat. No.: B189344
CAS No.: 122114-99-2
M. Wt: 222.28 g/mol
InChI Key: GIPXRSLMPOWIDN-UHFFFAOYSA-N
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Description

7-Hydroxy-7-phenylheptanoic acid is a fine chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. It is categorized under fine and specialty chemicals and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-7-phenylheptanoic acid typically involves the hydroxylation of 7-phenylheptanoic acid. This process can be carried out using various hydroxylating agents under controlled conditions to ensure the selective introduction of the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-7-phenylheptanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-oxo-7-phenylheptanoic acid.

    Reduction: Formation of 7-hydroxy-7-phenylheptanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Hydroxy-7-phenylheptanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in renal failure and chronic kidney disease.

    Industry: Utilized in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of 7-Hydroxy-7-phenylheptanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme tryptophan indole lyase, thereby reducing the production of indoxyl sulfate, a uremic toxin implicated in chronic kidney disease . This inhibition helps in slowing the progression of renal failure by modulating the gut-kidney axis .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutyrate: A structurally related compound with similar renoprotective properties.

    7-Phenylheptanoic acid: The parent compound without the hydroxyl group.

    Hydroxypropyl β-cyclodextrin complex: A formulation used to enhance the biopharmaceutical properties of 7-phenylheptanoic acid.

Uniqueness

7-Hydroxy-7-phenylheptanoic acid is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. Its ability to inhibit tryptophan indole lyase and reduce indoxyl sulfate production makes it particularly valuable in the context of renal disease research .

Properties

IUPAC Name

7-hydroxy-7-phenylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h1,3-4,7-8,12,14H,2,5-6,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPXRSLMPOWIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575774
Record name 7-Hydroxy-7-phenylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122114-99-2
Record name 7-Hydroxy-7-phenylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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